molecular formula C11H12BF3KNO2 B1421128 Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate CAS No. 1314957-11-3

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate

Cat. No.: B1421128
CAS No.: 1314957-11-3
M. Wt: 297.12 g/mol
InChI Key: MRPGRGIUSTVBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the phenyl ring. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound .

Mechanism of Action

The mechanism of action of potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules. The compound’s molecular targets and pathways depend on the specific application and reaction it is involved in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate is unique due to the presence of the morpholine-4-carbonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

potassium;trifluoro-[4-(morpholine-4-carbonyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16;/h1-4H,5-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRGIUSTVBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N2CCOCC2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674194
Record name Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314957-11-3
Record name Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.